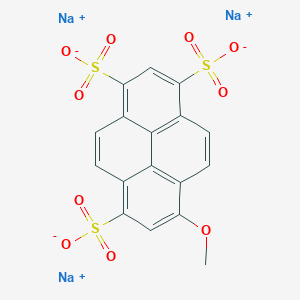

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

説明

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent tag useful in cationic surfactant studies . It can be used in technical or engineered material use in photochemical doping of protonic transistors from a cephalopod protein . It is a highly water-soluble super-polar fluorescent probe .

Synthesis Analysis

The aromatic amine of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Molecular Structure Analysis

The empirical formula of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is C17H9Na3O10S3 . The molecular weight is 538.41 . The SMILES string representation is [Na+].[Na+].[Na+].COc1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .Physical And Chemical Properties Analysis

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble super-polar fluorescent probe . It has a melting point of 253-260 °C (dec.) (lit.) .科学的研究の応用

Fluorescent Tracer in Cell Studies

MPTS is used as a polar tracer for studies involving cell division , cell lysis , or liposome fusion . Its properties make it ideal for tracking and observing these cellular processes .

Marker for Aerosolized Drug Delivery Vehicles

It serves as a fluorescent marker in the research of aerosolized drug delivery vehicles . This application is particularly relevant for targeting respiratory diseases and delivering medication via inhalation .

Probe for Assaying Cationic Surfactants

As a highly water-soluble superpolar fluorescent probe, MPTS is utilized for assaying cationic surfactants . This is important in the study of substances that reduce the surface tension of liquids .

将来の方向性

作用機序

Target of Action

MPTS is primarily used as a fluorescent marker and a superpolar fluorescent probe for studying cationic surfactants . The primary targets of MPTS are therefore the cationic surfactants that it is designed to study.

Mode of Action

MPTS interacts with its targets (cationic surfactants) by binding to them and fluorescing under certain conditions. This fluorescence allows researchers to track the surfactants and study their behavior .

Result of Action

The primary result of MPTS’s action is the production of fluorescence when it interacts with cationic surfactants. This fluorescence can be detected and measured, providing valuable information about the surfactants’ behavior .

Action Environment

The action of MPTS is influenced by the environment in which it is used. Factors such as pH, temperature, and the presence of other chemicals can all affect its fluorescence and therefore its effectiveness as a marker .

特性

IUPAC Name |

trisodium;8-methoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGNSJAORJLKGP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376352 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt | |

CAS RN |

82962-86-5 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) differ from its close analogue, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS)?

A1: The key difference lies in their ability to donate protons. While HPTS acts as a photoacid, meaning it becomes significantly more acidic upon light excitation and can readily donate a proton, MPTS lacks this photoacidic property. This difference is attributed to the presence of a methoxy group (-OCH3) in MPTS instead of the hydroxyl group (-OH) found in HPTS []. This structural modification prevents MPTS from readily donating a proton even when exposed to light. Consequently, MPTS is often used as a control molecule in experiments studying proton transfer dynamics, particularly in comparison to HPTS [].

Q2: What are the applications of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) in studying proton transfer dynamics?

A2: MPTS serves as a valuable tool for researchers investigating proton transfer processes, especially in comparison to its photoacid counterpart, HPTS. Since MPTS does not exhibit photoacidity, it provides a baseline for understanding the behavior of the system in the absence of proton transfer. By comparing the fluorescence dynamics of MPTS and HPTS under identical experimental conditions, researchers can isolate and analyze the specific effects of proton transfer on the system's behavior []. This comparative approach aids in elucidating the mechanisms and kinetics of proton transfer in various chemical and biological environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)